molecular formula C19H18ClN3O2 B4733457 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4733457
M. Wt: 355.8 g/mol
InChI Key: VUOJQFMNSZLVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, also known as ACIEB, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its binding to the tubulin protein, which is essential for cell division. 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide binds to tubulin and disrupts its polymerization, leading to the inhibition of cell division and ultimately, the death of cancer cells. Additionally, 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation. In vivo studies have shown that 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is its potential as a cancer treatment. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for further research. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is its potential toxicity. Further research is needed to determine the toxicity levels of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide and its potential side effects.

Future Directions

There are several future directions for research involving 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. One potential direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide to increase its yield and purity. Additionally, studies could investigate the toxicity levels of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide and its potential side effects. Another potential direction is to investigate its potential as a treatment for inflammatory diseases. Studies could focus on its anti-inflammatory properties and determine its efficacy in animal models of inflammatory diseases.
Conclusion:
In conclusion, 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for further research as a cancer treatment. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to determine the toxicity levels of 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide and its potential side effects.

Scientific Research Applications

3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-acetamido-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12(24)23-16-4-2-3-13(9-16)19(25)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOJQFMNSZLVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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